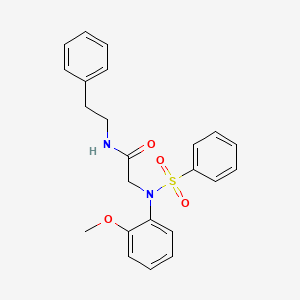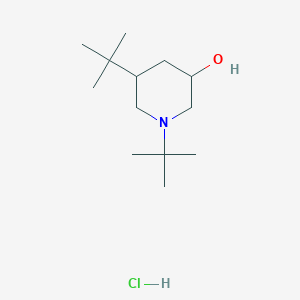![molecular formula C22H22N2O3S B5071209 N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B5071209.png)
N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for use in various laboratory experiments. In
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. It also has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It also has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it an ideal candidate for use in cancer research. However, one of the limitations of this compound is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on different cell types and in different experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide. One direction is to further investigate its potential use in cancer research and to explore its effects on different types of cancer cells. Another direction is to study its neuroprotective effects in more detail and to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, future research could focus on understanding the compound's mechanism of action and identifying potential targets for drug development.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide is a complex process that involves several steps. The synthesis starts with the reaction of 4-methylbenzoyl chloride with 2-aminoethanol to form the intermediate product, N-(2-hydroxyethyl)-4-methylbenzamide. This intermediate product is then reacted with thiophene-3-carboxylic acid and triethylamine to form the final product, N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide has several potential applications in scientific research. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and has shown to improve cognitive function in animal models.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-15-8-10-17(11-9-15)20(25)24-22-19(21(26)23-12-13-27-2)18(14-28-22)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPLNIHAJVAISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5071136.png)


![3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1-phenyl-1H-pyrazole](/img/structure/B5071156.png)
![3-({[(4-bromophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5071171.png)
![2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5071178.png)
![2-chloro-N-{2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5071181.png)
![2-[(2,5-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5071187.png)
![ethyl [{1-[ethoxy(oxo)acetyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}(phenyl)amino](oxo)acetate](/img/structure/B5071188.png)
![N-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-2-propyn-1-yl-3-isoxazolecarboxamide](/img/structure/B5071192.png)



